molecular formula C16H18ClNO B12486866 4-(4-Tert-butylphenoxy)-3-chloroaniline CAS No. 82340-00-9

4-(4-Tert-butylphenoxy)-3-chloroaniline

Cat. No.: B12486866
CAS No.: 82340-00-9
M. Wt: 275.77 g/mol
InChI Key: DWWQSGQVBXVJDG-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-3-chloroaniline is a substituted aniline derivative featuring a tert-butylphenoxy group at the para-position and a chlorine atom at the meta-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to simpler aniline derivatives.

Properties

CAS No.

82340-00-9

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-3-chloroaniline

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3

InChI Key

DWWQSGQVBXVJDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-3-chloroaniline typically involves the reaction of 4-tert-butylphenol with 3-chloroaniline. One common method is the etherification reaction, where 4-tert-butylphenol is reacted with 3-chloroaniline in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as benzene, toluene, or dimethylbenzene, and the process is carried out at room temperature.

Industrial Production Methods

Industrial production of 4-(4-Tert-butylphenoxy)-3-chloroaniline may involve large-scale etherification processes using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Biochemical Studies :
    • Enzyme Inhibition : Research indicates that 4-(4-tert-butylphenoxy)-3-chloroaniline can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
    • Protein Interactions : It serves as a probe in proteomics to investigate protein-ligand interactions, aiding in the understanding of cellular processes.
  • Pharmaceutical Development :
    • The compound has potential applications in drug design due to its ability to modify biological pathways by interacting with specific receptors or enzymes. This makes it a candidate for developing therapeutic agents targeting various diseases.
  • Material Science :
    • Polymer Chemistry : It can be utilized as a functional additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance in applications ranging from coatings to composites.

Case Study 1: Enzyme Inhibition

A study demonstrated that 4-(4-tert-butylphenoxy)-3-chloroaniline effectively inhibits the activity of specific cytochrome P450 enzymes. This inhibition was quantified using kinetic assays, revealing potential pathways for drug metabolism studies.

Case Study 2: Polymer Modification

In another research project, the compound was incorporated into polyurethane formulations. The resulting materials exhibited enhanced thermal stability and resistance to degradation under UV exposure, showcasing its utility in developing durable materials for outdoor applications.

Toxicological Considerations

While exploring its applications, it is crucial to acknowledge the toxicological profile of 4-(4-tert-butylphenoxy)-3-chloroaniline. Toxicity studies have indicated that exposure can lead to adverse effects on human health and the environment. Proper handling and risk assessment are necessary when utilizing this compound in research and industrial settings.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-3-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butylphenoxy group distinguishes this compound from analogs with smaller or less bulky substituents. Key comparisons include:

Table 1: Physicochemical Properties of Selected Aniline Derivatives
Compound Substituents Molecular Weight log<sup>P</sup> (Predicted) Water Solubility
4-(4-Tert-butylphenoxy)-3-chloroaniline 4-tert-butylphenoxy, 3-Cl ~290.8 ~4.5 Low
3-Chloroaniline 3-Cl 127.6 1.9 Moderate
4-Benzyloxy-3-chloroaniline 4-benzyloxy, 3-Cl 229.7 ~3.2 Low
3-Chloro-4-[4-(tert-pentyl)phenoxy]aniline (CAS 87120-24-9) 4-tert-pentylphenoxy, 3-Cl ~305.8 ~5.0 Very low

Key Observations :

  • The tert-butylphenoxy group increases molecular weight and log<sup>P</sup> compared to 3-chloroaniline, enhancing lipophilicity and likely reducing aqueous solubility .
  • Replacing tert-butyl with tert-pentyl (as in CAS 87120-24-9) further elevates log<sup>P</sup>, suggesting even greater membrane permeability but lower bioavailability .

Metabolic Stability and Degradation Pathways

  • 3-Chloroaniline : Rapidly degraded by microbial action, with transformation rates slower than aniline but faster than 3-methylaniline . Its role as a toxic metabolite of chlorpropham in plants and animals is well-documented .
  • 4-(4-Tert-butylphenoxy)-3-chloroaniline: The bulky tert-butylphenoxy group likely reduces microbial degradation rates due to steric hindrance, analogous to the slower transformation of 3-nitroaniline . This could lead to environmental persistence or bioaccumulation risks.

Toxicity Profiles

  • 3-Chloroaniline : Classified as highly toxic, particularly in its role as a chlorpropham metabolite. It necessitates separate risk assessments in regulatory frameworks .
  • Conversely, steric bulk could reduce interaction with metabolic enzymes, lowering bioactivation risks .
  • 4-(Azepan-1-ylcarbonyl)-3-chloroaniline (CAS 524955-73-5): The azepane group introduces hydrogen-bonding capacity, which may alter toxicity pathways compared to purely hydrophobic substituents .

Biological Activity

4-(4-Tert-butylphenoxy)-3-chloroaniline, a compound with the CAS number 82340-00-9, is an organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H20ClN
  • Molecular Weight : 275.79 g/mol
  • IUPAC Name : 4-(4-tert-butylphenoxy)-3-chloroaniline

The compound features a chloro group and a tert-butyl group attached to a phenoxy ring, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-(4-tert-butylphenoxy)-3-chloroaniline is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it could have antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the field of antibiotic development.

Toxicological Profile

The toxicity of 4-(4-tert-butylphenoxy)-3-chloroaniline has been assessed in various studies. Key findings include:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 4-(4-tert-butylphenoxy)-3-chloroaniline. Notable findings include:

  • Anticancer Activity : In vitro assays demonstrated that structurally similar compounds exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These results suggest that further exploration of 4-(4-tert-butylphenoxy)-3-chloroaniline's anticancer properties is warranted .
  • Antimicrobial Activity : A study indicated that derivatives of chloroanilines possess antimicrobial properties. While direct data on this compound is sparse, the structural similarities suggest potential effectiveness against gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerCytotoxic effects on MCF-7 and HeLa cells
AntimicrobialPotential effectiveness against gram-positive bacteria
Enzyme InhibitionPossible inhibition of metabolic enzymes
ToxicityAcute and chronic toxicity concerns

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Tert-butylphenoxy)-3-chloroaniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of 4-(4-Tert-butylphenoxy)-3-chloroaniline can be adapted from protocols for analogous aniline derivatives. For example:

  • Nucleophilic Aromatic Substitution : React 3-chloroaniline with 4-Tert-butylphenol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMSO or DMF. Heating at 80–100°C for 12–24 hours may enhance reactivity .
  • Optimization : Monitor molar ratios (e.g., 1:1.2 for phenol:aniline) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can improve purity. Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing 4-(4-Tert-butylphenoxy)-3-chloroaniline, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm) to confirm substitution patterns. The tert-butyl group will show a singlet at ~1.3 ppm (9H), while the phenoxy linkage may exhibit splitting due to hindered rotation .
  • ESI–MS : Look for the molecular ion peak [M+H]⁺, expected at m/z ~318 (calculated based on C₁₆H₁₈ClNO). Fragmentation patterns can validate the chloro and tert-butyl groups .
  • FT-IR : Confirm N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Advanced: How does the tert-butylphenoxy substituent influence the electronic properties and reactivity of 3-chloroaniline in coordination chemistry?

Methodological Answer:

  • Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, which may counteract the electron-withdrawing effect of the chloro substituent. This alters the electron density at the amino group, impacting its ability to coordinate with metal ions. Compare with 3-chloroaniline complexes, where the chloro group reduces basicity (pKa ~3.5) .
  • Steric Effects : The bulky tert-butyl group may hinder coordination geometry, favoring monodentate over bidentate binding. Conduct comparative studies with unsubstituted 3-chloroaniline using UV-Vis titration to assess binding constants .

Advanced: What methodologies are employed to determine the thermodynamic stability of metal complexes involving 4-(4-Tert-butylphenoxy)-3-chloroaniline?

Methodological Answer:

  • Calorimetry : Measure enthalpy changes (ΔH) during complex formation using isothermal titration calorimetry (ITC). For example, reactions with transition metal bromides (e.g., NiBr₂) in ethanol can yield bond energies between 82–119 kJ·mol⁻¹, similar to 3-chloroaniline complexes .
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (Td) of complexes correlate with thermal stability. Compare with literature data for 4-chloroaniline complexes, which typically decompose at 200–300°C .

Advanced: How can computational modeling predict the regioselectivity of substitution reactions involving 4-(4-Tert-butylphenoxy)-3-chloroaniline?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. The chloro group directs electrophiles to the para position, while the tert-butylphenoxy group may sterically block ortho substitution. Compare with experimental results from nitration or halogenation reactions .
  • Transition State Analysis : Simulate reaction pathways for common substitutions (e.g., sulfonation) to identify kinetic vs. thermodynamic control. Validate predictions using HPLC or GC-MS to quantify product ratios .

Advanced: How do structural modifications (e.g., tert-butyl vs. methyl groups) impact the biological activity of 4-(4-Tert-butylphenoxy)-3-chloroaniline derivatives?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varying substituents (e.g., 4-methylphenoxy) and test inhibitory activity against target enzymes (e.g., kinases). Use IC₅₀ values to correlate bulkiness/electron effects with potency. For example, tert-butyl groups may enhance membrane permeability but reduce binding pocket compatibility .
  • LogP Measurements : Determine partition coefficients to assess hydrophobicity trends. A higher logP (predicted ~3.5 for tert-butyl) may improve bioavailability but increase toxicity risks .

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